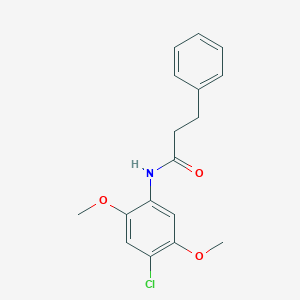![molecular formula C19H21ClN2O2 B5698126 methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5698126.png)
methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate in lab experiments is its potential as a therapeutic agent for various diseases. It has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using this compound is its potential toxicity at high doses. Therefore, careful dosing and monitoring are required in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate. One direction is to investigate its potential as a treatment for other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to investigate its potential as an antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate can be achieved through a multi-step process. The first step involves the reaction of 3-chlorobenzyl chloride with piperazine to form 4-(3-chlorophenyl)-1-piperazine. The second step involves the reaction of the resulting compound with benzoyl chloride to form methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate. This synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and antidepressant properties. It has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
methyl 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-19(23)16-7-5-15(6-8-16)14-21-9-11-22(12-10-21)18-4-2-3-17(20)13-18/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNRKZXYSXRUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5698050.png)
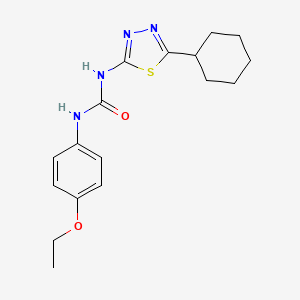

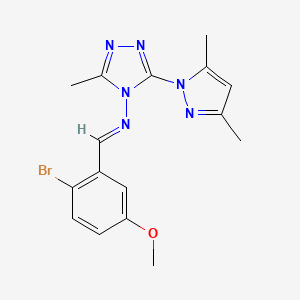
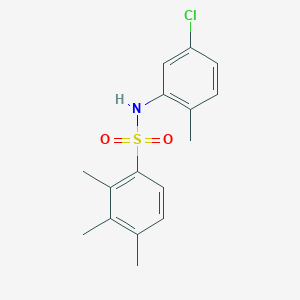
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)
![1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5698091.png)
![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)
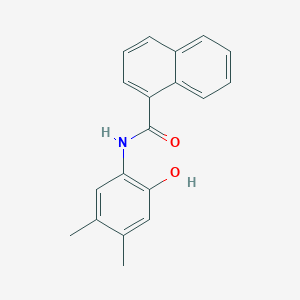
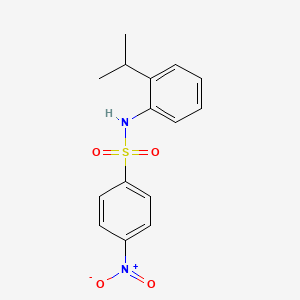
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
![5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5698141.png)
